

# Spectroscopic Profile of 5-Bromo-2-hydroxybenzonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-2-hydroxybenzonitrile

Cat. No.: B1273605

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This guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-hydroxybenzonitrile**, a key intermediate in the development of various therapeutic agents. The following sections present available and predicted spectroscopic data, detailed experimental protocols for acquiring such data, and graphical representations of analytical workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Spectroscopic Data Summary

The structural elucidation of **5-Bromo-2-hydroxybenzonitrile** is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental <sup>1</sup>H NMR data is available, complete experimental datasets for <sup>13</sup>C NMR, IR, and MS are not readily found in the public domain. The subsequent tables provide a compilation of available experimental data and predicted values based on established spectroscopic principles.

## Table 1: <sup>1</sup>H NMR Spectral Data of 5-Bromo-2-hydroxybenzonitrile

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.41	s	-	OH
7.86	d	2.4	H-6
7.65	dd	8.9, 2.4	H-4
6.98	d	8.9	H-3

Solvent: DMSO-d<sub>6</sub>

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data of 5-Bromo-2-hydroxybenzonitrile**

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment	Justification
~160	C-2 (C-OH)	The carbon attached to the hydroxyl group is expected to be significantly deshielded.
~140	C-4	Aromatic carbon with a downfield shift due to the influence of adjacent electron-withdrawing groups.
~135	C-6	Aromatic carbon deshielded by the adjacent nitrile group.
~120	C-1 (C-CN)	The carbon of the nitrile group typically appears in this region.
~118	CN	The nitrile carbon itself.
~115	C-5 (C-Br)	The carbon attached to bromine is expected to be shielded compared to other aromatic carbons.
~115	C-3	Aromatic carbon shielded by the adjacent hydroxyl group.

Note: These are predicted values. Actual experimental values may vary.

### Table 3: Predicted Infrared (IR) Spectral Data of 5-Bromo-2-hydroxybenzonitrile

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (phenolic)
~3100-3000	Medium	Aromatic C-H stretch
~2230-2210	Strong, Sharp	C≡N stretch (nitrile)
~1600-1450	Medium-Strong	Aromatic C=C ring stretch
~1250	Strong	C-O stretch (phenol)
~700-500	Medium-Strong	C-Br stretch

Note: These are predicted values. Actual experimental values may vary. An ATR-IR spectrum is noted to be available from Aldrich, catalog number 697184.[\[1\]](#)

**Table 4: Predicted Mass Spectrometry (MS) Data of 5-Bromo-2-hydroxybenzonitrile**

m/z	Predicted Relative Intensity (%)	Assignment
197/199	~100 / ~98	[M] <sup>+</sup> / [M+2] <sup>+</sup> Molecular ion peak (due to <sup>79</sup> Br and <sup>81</sup> Br isotopes)
170/172	Variable	[M-HCN] <sup>+</sup>
118	Variable	[M-Br] <sup>+</sup>
90	Variable	[M-Br-HCN] <sup>+</sup>

Note: These are predicted values. A GC-MS spectrum is noted to be available.[\[1\]](#) The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **5-Bromo-2-hydroxybenzonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-2-hydroxybenzonitrile** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00). Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width of around 220 ppm is necessary. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with adequate signal-to-noise.
- Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. The resulting spectra should be phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

## Infrared (IR) Spectroscopy

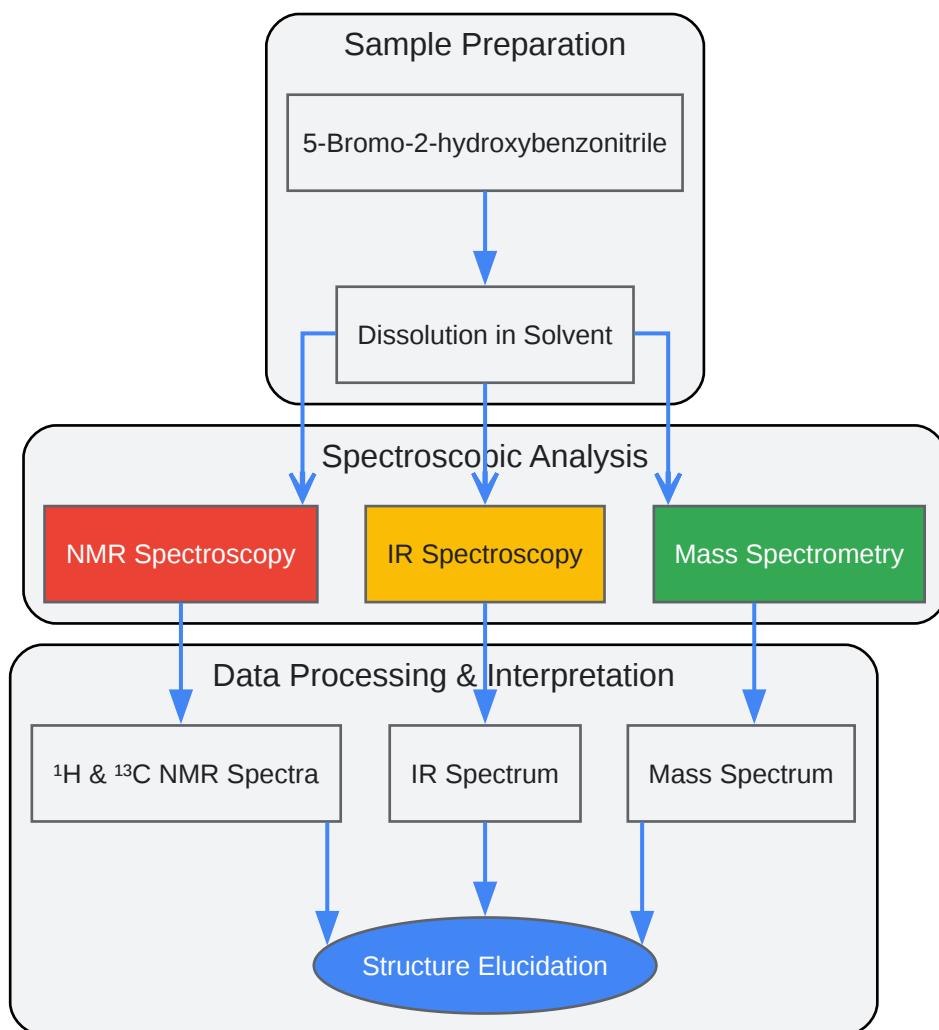
- Sample Preparation (ATR): Place a small amount of solid **5-Bromo-2-hydroxybenzonitrile** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a spectral range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction (GC-MS): Dissolve a small amount of **5-Bromo-2-hydroxybenzonitrile** in a volatile organic solvent such as dichloromethane or ethyl acetate. Inject a small volume (e.g., 1  $\mu$ L) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the compound from any impurities before it enters the mass spectrometer.
- Ionization (Electron Ionization - EI): In the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Data Acquisition and Analysis: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The data is processed to identify the molecular ion and characteristic fragment ions.

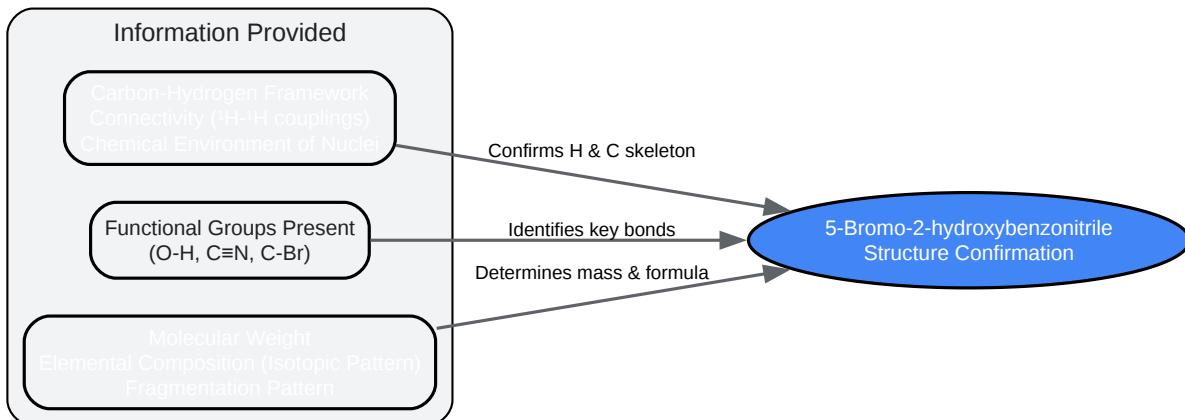
## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the different techniques in elucidating the structure of **5-Bromo-2-hydroxybenzonitrile**.



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*General workflow for spectroscopic analysis.*



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*Complementary roles of spectroscopic techniques.*

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## References

- 1. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Email: [info@benchchem.com](mailto:info@benchchem.com)